molecular formula C8H6F2O B1297514 2',3'-Difluoroacetophenone CAS No. 18355-80-1

2',3'-Difluoroacetophenone

Cat. No.: B1297514
CAS No.: 18355-80-1
M. Wt: 156.13 g/mol
InChI Key: PQUXFUBNSYCQAL-UHFFFAOYSA-N
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Description

2’,3’-Difluoroacetophenone is an organic compound characterized by the presence of two fluorine atoms attached to the benzene ring at the 2’ and 3’ positions, and an acetophenone moiety. This compound is a clear, colorless liquid with a molecular formula of C8H6F2O and a molecular weight of 156.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,3’-Difluoroacetophenone can be synthesized through various methods. One common approach involves the reaction of 2,3-difluorobenzoyl chloride with methyl magnesium bromide (Grignard reagent) under anhydrous conditions, followed by hydrolysis to yield the desired product . Another method includes the use of 2,3-difluoroaniline, acetaldoxime, and copper sulfate as starting materials. The reaction is carried out under acidic conditions (pH 3-6), followed by water vapor distillation and benzene extraction .

Industrial Production Methods: Industrial production of 2’,3’-Difluoroacetophenone typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Difluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide and potassium carbonate are used under basic conditions for nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

2’,3’-Difluoroacetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving fluorinated aromatic compounds.

    Industry: It is employed in the production of agrochemicals, polymers, and specialty chemicals .

Mechanism of Action

The mechanism of action of 2’,3’-Difluoroacetophenone involves its interaction with various molecular targets, primarily through its electrophilic carbonyl group and the electron-withdrawing effects of the fluorine atoms. These interactions can modulate the activity of enzymes and receptors, leading to changes in biological pathways. The compound’s ability to form stable intermediates makes it valuable in mechanistic studies and drug design .

Comparison with Similar Compounds

  • 2,4-Difluoroacetophenone
  • 2-Chloro-2,2-difluoroacetophenone
  • 2,2-Difluoroacetophenone

Comparison: 2’,3’-Difluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4-difluoroacetophenone, the 2’,3’-difluoro isomer exhibits different electronic and steric properties, affecting its behavior in chemical reactions. The presence of chlorine in 2-chloro-2,2-difluoroacetophenone introduces additional reactivity, making it a useful difluorocarbene precursor .

Properties

IUPAC Name

1-(2,3-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUXFUBNSYCQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334065
Record name 2',3'-Difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18355-80-1
Record name 2',3'-Difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-Difluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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